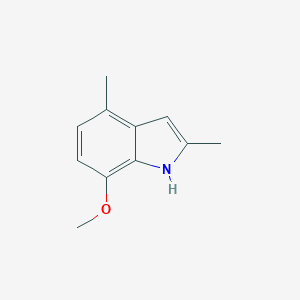
7-methoxy-2,4-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2,4-dimethyl-1H-indole, also known as 7-MeO-DMT, is a naturally occurring psychedelic compound found in various plants and animals. It belongs to the tryptamine class of compounds and is structurally similar to serotonin and other neurotransmitters. In recent years, 7-MeO-DMT has gained attention for its potential therapeutic applications, as well as its use in recreational settings.
Mechanism Of Action
The exact mechanism of action of 7-methoxy-2,4-dimethyl-1H-indole is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, 7-methoxy-2,4-dimethyl-1H-indole is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also thought to affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-methoxy-2,4-dimethyl-1H-indole are complex and not fully understood. In addition to its effects on the serotonin system, it may also affect other systems in the body, including the immune system. Some studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have anti-inflammatory and antioxidant effects, which could have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using 7-methoxy-2,4-dimethyl-1H-indole in lab experiments include its potent and specific effects on the serotonin system, as well as its potential therapeutic applications. However, its classification as a Schedule I controlled substance in the United States limits research on its synthesis and use. Additionally, its potent psychoactive effects may make it difficult to study in certain contexts.
Future Directions
There are several potential future directions for research on 7-methoxy-2,4-dimethyl-1H-indole. One area of focus is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Another area of interest is the study of its effects on the immune system and its potential as an anti-inflammatory or antioxidant agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 7-methoxy-2,4-dimethyl-1H-indole can be achieved through several different methods, including the reduction of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the demethylation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). However, due to its classification as a Schedule I controlled substance in the United States, research on the synthesis of 7-methoxy-2,4-dimethyl-1H-indole is limited.
Scientific Research Applications
Research on 7-methoxy-2,4-dimethyl-1H-indole has primarily focused on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Preliminary studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have rapid and long-lasting antidepressant effects, as well as the potential to reduce symptoms of anxiety and addiction. However, further research is needed to fully understand its therapeutic potential.
properties
CAS RN |
190908-10-2 |
|---|---|
Product Name |
7-methoxy-2,4-dimethyl-1H-indole |
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-methoxy-2,4-dimethyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-7-4-5-10(13-3)11-9(7)6-8(2)12-11/h4-6,12H,1-3H3 |
InChI Key |
TZWFTICPUNKLRO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(NC2=C(C=C1)OC)C |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)OC)C |
synonyms |
1H-Indole,7-methoxy-2,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
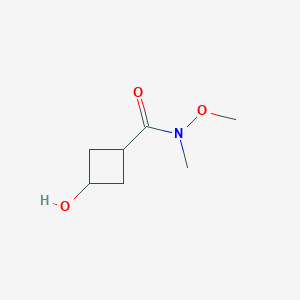

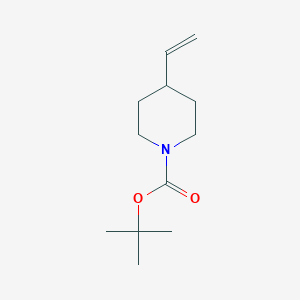
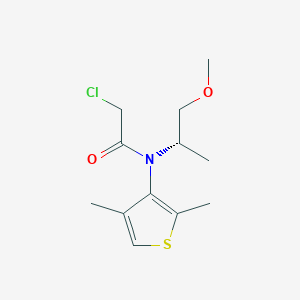
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

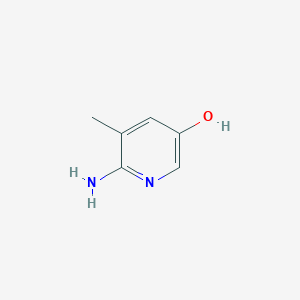
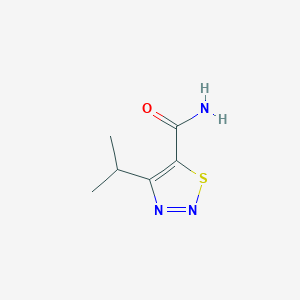
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

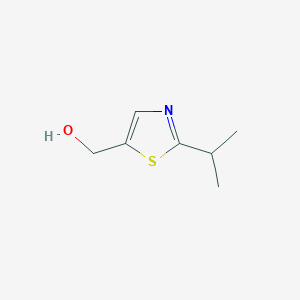
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)